N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide
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Overview
Description
N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline derivative linked to an adamantane moiety, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dihydroquinoline with carbonothioyl chloride to form the quinolinylcarbonothioyl intermediate. This intermediate is then reacted with 1-adamantanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The adamantane moiety can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce thiol or hydrocarbon derivatives.
Scientific Research Applications
N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The adamantane moiety may enhance the compound’s stability and facilitate its transport across cell membranes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds share a similar quinoline structure and have been studied for their antifungal activities.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds also feature a dihydroquinoline moiety and are known for their biological activities.
Uniqueness
N-(3,4-Dihydro-1(2H)-quinolinylcarbonothioyl)-1-adamantanecarboxamide is unique due to the presence of both the quinoline and adamantane moieties, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C21H26N2OS |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H26N2OS/c24-19(21-11-14-8-15(12-21)10-16(9-14)13-21)22-20(25)23-7-3-5-17-4-1-2-6-18(17)23/h1-2,4,6,14-16H,3,5,7-13H2,(H,22,24,25) |
InChI Key |
UKAURXMVZIUJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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